Methyl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(7-methoxy-1-benzoxepine-4-amido)benzoate: is a synthetic organic compound that belongs to the class of benzoxepine derivatives This compound is characterized by the presence of a benzoxepine ring system, which is a seven-membered heterocyclic ring containing oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(7-methoxy-1-benzoxepine-4-amido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.
Amidation Reaction: The benzoxepine intermediate is then subjected to an amidation reaction with 4-aminobenzoic acid or its derivatives to form the amido group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods: Industrial production methods for methyl 4-(7-methoxy-1-benzoxepine-4-amido)benzoate may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(7-methoxy-1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the benzoxepine ring.
Scientific Research Applications
Methyl 4-(7-methoxy-1-benzoxepine-4-amido)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(7-methoxy-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Methyl 4-(7-methoxy-1-benzoxepine-4-amido)benzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Known for its antimicrobial properties and used as a preservative.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Methyl 4-formylbenzoate: Utilized in the synthesis of various organic compounds.
Uniqueness: Methyl 4-(7-methoxy-1-benzoxepine-4-amido)benzoate is unique due to its benzoxepine ring system, which imparts distinct chemical and biological properties compared to other benzene derivatives.
Properties
Molecular Formula |
C20H17NO5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 4-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO5/c1-24-17-7-8-18-15(12-17)11-14(9-10-26-18)19(22)21-16-5-3-13(4-6-16)20(23)25-2/h3-12H,1-2H3,(H,21,22) |
InChI Key |
VZJUHEXHCARLQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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